molecular formula C7H10N2O2 B1509004 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1177321-94-6

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1509004
CAS No.: 1177321-94-6
M. Wt: 154.17 g/mol
InChI Key: QUSLPCAYDROTTE-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a pyrazole ring, a hydroxyethyl group, and a carbaldehyde group. Its molecular formula is C8H10N2O2, and it has a molecular weight of 166.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions may involve nucleophiles such as amines or halides.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

  • Biology: In biological research, the compound may be used as a probe to study enzyme activities or as a precursor for bioactive molecules.

  • Medicine: The compound has potential medicinal applications, such as in the development of pharmaceuticals targeting various diseases.

  • Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other chemical products.

Mechanism of Action

1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as 1-(2-hydroxyethyl)piperazine and 3-methyl-1H-pyrazole-4-carbaldehyde. While these compounds share structural similarities, this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 1-(2-Hydroxyethyl)piperazine

  • 3-Methyl-1H-pyrazole-4-carbaldehyde

  • 1-(2-Aminoethyl)piperazine

  • Piperazine-1-ethanol

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Properties

IUPAC Name

1-(2-hydroxyethyl)-3-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-7(5-11)4-9(8-6)2-3-10/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSLPCAYDROTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177321-94-6
Record name 1-(2-hydroxyethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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